N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is characterized by its unique structural features and potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in question has garnered interest due to its nitro group and methoxy substitution, which may influence its reactivity and biological interactions.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted anilines with nitroquinazoline derivatives. The synthesis typically involves multiple steps, including nitration and amination reactions, which are well-documented in organic chemistry literature.
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is classified as an aromatic amine and a nitro compound. Its classification within the broader category of quinazolines allows it to be studied for its potential therapeutic applications.
The synthesis of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine can be achieved through several methodologies. A common approach involves:
The reaction conditions typically require careful control of temperature and pH to ensure optimal yields. For instance, refluxing at elevated temperatures (around 100 °C) for several hours may be necessary to drive the reaction to completion. The final product is usually purified by recrystallization or chromatography to achieve high purity levels .
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine features a quinazoline core with a methoxy group at the 3-position of the phenyl ring and a nitro group at the 6-position of the quinazoline ring. The molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is approximately 246.24 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its functional groups and structural integrity .
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions typical for nitro compounds and aromatic amines:
The reduction of the nitro group can be performed using palladium on carbon as a catalyst in an alcohol solvent under hydrogen atmosphere, yielding N-(3-Methoxyphenyl)-6-aminoquinazolin-4-amine .
The mechanism of action for compounds like N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine often involves interaction with biological targets such as enzymes or receptors. For example:
Biological assays have shown that quinazoline derivatives exhibit activity against a range of cancer cell lines, indicating their potential as therapeutic agents .
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine typically appears as a yellow crystalline solid. Its melting point ranges from 150 °C to 155 °C.
Relevant data from spectral analysis includes:
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine has potential applications in:
The ongoing research into quinazoline derivatives continues to reveal their importance in medicinal chemistry, particularly in targeting specific biological mechanisms associated with disease states .
The development of nitroquinazolines originated from early observations of their potent bioactivity in the mid-20th century. Initial synthetic efforts focused on unsubstituted 4-anilinoquinazolines, which demonstrated moderate kinase inhibition but suffered from poor metabolic stability. The introduction of nitro groups at C6 marked a significant advancement, as the strong electron-withdrawing nature enhanced hydrogen bonding with kinase hinge regions. Key milestones include:
Table 1: Evolution of Key Nitroquinazoline Scaffolds
Generation | Core Modification | Representative Compound | Target Affinity |
---|---|---|---|
Early | 4-(Halogenated phenyl) | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | EGFR WT (IC₅₀: 0.2–0.5 µM) |
Intermediate | 4-(Fused bicyclic aniline) | N-(3-Bromo-1H-indol-5-yl)-6-nitroquinazolin-4-amine | HER2 (IC₅₀: 0.08 µM) |
Contemporary | 6-Nitro with methoxyphenyl-N4 | N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine | NF-κB (IC₅₀: 0.84 µM for IL-6) |
The 3-methoxyphenyl moiety at N4 confers distinct advantages in drug design through balanced electronic and steric effects:
Table 2: Impact of N4-Substituents on Physicochemical Properties
Substituent | logP | Solubility (µg/mL) | Plasma Stability (t₁/₂, h) | Cellular Uptake |
---|---|---|---|---|
3-Chloro-4-fluorophenyl | 3.8 | 12.5 | 6.2 | 1.0x |
4-Methoxyphenyl | 2.9 | 38.7 | 9.1 | 1.8x |
3-Methoxyphenyl | 3.1 | 53.2 | 14.3 | 3.2x |
The 6-nitroquinazolin-4-amine core exhibits multi-target pharmacology driven by its electron-deficient aromatic system:
Table 3: Biological Activity Profile of 6-Nitroquinazolin-4-amine Derivatives
Biological Activity | Molecular Target | Potency (IC₅₀/EC₅₀) | Cellular/Enzyme Model |
---|---|---|---|
Antiproliferative | Tubulin polymerization | 1.8–42.6 µM | Capan-1, LN-229 cancer cells |
HER Kinase Inhibition | EGFR/HER2 T790M mutants | 0.08–0.25 µM | Enzyme assays |
Cytokine Suppression | NF-κB nuclear translocation | 0.84 µM (IL-6) | Macrophage-like THP-1 cells |
Kinome Selectivity | 109-kinase panel screening | >100x selectivity vs VEGFR | DSF profiling |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9